Mono-Functional vs. Bi-Adduct Binding Mode to 5′-GMP: 2-Fluorobenzyl-Platinum Complex vs. Pt(DACH)Cl₂
The platinum(II) complex cis-dichloro[(1R,2R)-N1-(2-fluorobenzyl)-1,2-diaminocyclohexane-N,N′]platinum(II) (Complex 1) derived from the target compound exhibits a mono-functional binding mode toward guanosine 5′-monophosphate (5′-GMP) both in the presence and absence of glutathione, whereas the comparator Pt(DACH)Cl₂ (the core structure of oxaliplatin) forms a bi-adduct under identical conditions [1]. This qualitative mechanistic difference was demonstrated via HPLC profiling in LCMS experiments.
| Evidence Dimension | Binding mode to 5′-GMP (monofunctional vs. bifunctional adduct formation) |
|---|---|
| Target Compound Data | Mono-functional binding mode (single adduct) both with and without glutathione |
| Comparator Or Baseline | Pt(DACH)Cl₂ (oxaliplatin core): bi-adduct formation observed |
| Quantified Difference | Qualitative mechanistic divergence: mono-adduct vs. bi-adduct |
| Conditions | Liquid chromatography–mass spectrometry (LCMS) analysis of reaction products with 5′-GMP, with and without glutathione present; Metallomics 2020 study |
Why This Matters
The mono-functional binding mode is associated with a distinct mechanism of DNA interaction that can circumvent repair-mediated resistance pathways exploited by bi-adduct-forming platinum drugs, making this complex a candidate for treating cisplatin-resistant cancers.
- [1] Wang, Z., Fang, L., Zhao, J., Gou, S. Insight into the antitumor actions of sterically hindered platinum(II) complexes by a combination of STD NMR and LCMS techniques. Metallomics, 2020, 12, 427–434. View Source
